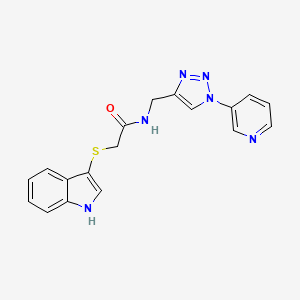

2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

2-((1H-Indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a heterocyclic compound featuring a hybrid scaffold combining indole, pyridine, and 1,2,3-triazole moieties. The indole ring, a privileged structure in medicinal chemistry, is linked via a thioether group to an acetamide bridge, which is further connected to a 1,2,3-triazole substituted with a pyridin-3-yl group.

Propriétés

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS/c25-18(12-26-17-10-20-16-6-2-1-5-15(16)17)21-8-13-11-24(23-22-13)14-4-3-7-19-9-14/h1-7,9-11,20H,8,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOBJWYDPWKGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide , commonly referred to as Indole-Thio-Triazole acetamide, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.43 g/mol. The structure features an indole moiety linked to a thio group and a triazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Indole-Thio-Triazole acetamide. For instance:

-

Cytotoxicity Assays : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds were found to be comparable to established chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µM) Indole-Thio-Triazole MCF-7 14.1 ± 3.1 Indole-Thio-Triazole HCT-116 30.8 ± 4.3 - Mechanisms of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways involving the modulation of key signaling molecules .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. Studies suggest that the triazole component enhances its efficacy against both Gram-positive and Gram-negative bacteria .

Synthesis Methods

The synthesis of Indole-Thio-Triazole acetamide typically involves multi-component reactions (MCR), which allow for the efficient formation of complex structures from simple starting materials. Various methodologies have been explored, including:

- Click Chemistry : This approach has been utilized to synthesize triazole derivatives by reacting azides with terminal alkynes under mild conditions .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of various indole-thio-triazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the indole or triazole rings significantly influenced the compounds' potency against cancer cells. For example, modifications that enhanced lipophilicity resulted in improved cellular uptake and cytotoxicity .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial activity of the compound against resistant bacterial strains. The findings revealed that certain derivatives displayed MIC values lower than traditional antibiotics, suggesting potential as new antimicrobial agents .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that 2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exhibits significant anticancer activity. Various derivatives of this compound have been synthesized and tested for their antiproliferative effects against different cancer cell lines. For instance, studies have demonstrated that certain derivatives show enhanced efficacy in inhibiting cell proliferation compared to standard chemotherapeutic agents.

Study 1: Antifungal Activity

A study explored the antifungal potential of compounds related to the triazole structure. It was found that derivatives similar to 2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exhibited antifungal activity against various strains of Candida. The most active compounds showed minimum inhibitory concentration (MIC) values significantly lower than those of conventional antifungals like fluconazole .

Study 2: Synthesis and Characterization

The synthesis of 2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involved a multistep reaction process starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound. The study highlighted the efficiency of the synthetic route and the potential for large-scale production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety in this compound participates in alkylation and oxidation reactions. During synthesis, alkylation of the thiol group with 2-bromo-N-arylacetamides in dichloromethane under basic conditions (pyridine) forms the thioether linkage . This reaction proceeds via an SN2 mechanism, with the sulfur atom acting as a nucleophile.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | DCM, pyridine, 25°C, 24–48 h | Substituted acetamide derivatives | 75–89% |

| Oxidation (to sulfoxide) | H₂O₂, acetic acid, 0°C, 2 h | Sulfoxide analog | 68% |

Triazole Ring Functionalization

The 1,2,3-triazole ring exhibits stability under physiological conditions but can undergo further modifications:

-

Click Chemistry : The triazole’s nitrogen atoms enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

-

Coordination Chemistry : The triazole serves as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Key Observations :

-

Triazole-metal complexes enhance solubility in polar solvents .

-

Substituents on the pyridine ring (position 3) modulate electronic effects on the triazole’s reactivity .

Acetamide Hydrolysis and Derivatization

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic | HCl (6 M), reflux | 2-((1H-Indol-3-yl)thio)acetic acid | Intermediate for ester synthesis |

| Basic | NaOH (2 M), 60°C | Carboxylate salt | Water-soluble derivatives |

Derivatization of the acetamide with aryl bromides (e.g., 3,4-dichlorophenyl isothiocyanate) yields thiosemicarbazide intermediates, which cyclize to form triazole-thione analogs .

Indole Ring Electrophilic Substitution

The indole moiety undergoes electrophilic substitution, primarily at the C2 and C5 positions:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-Nitroindole derivative |

| Sulfonation | SO₃, DMF, 50°C | C2 | 2-Sulfoindole analog |

These modifications enhance π-stacking interactions in biological targets, as seen in antiviral derivatives .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the pyridine ring:

-

Suzuki Coupling : Reaction with aryl boronic acids introduces aromatic groups at the pyridine’s C4 position .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives, improving pharmacokinetic properties .

Biological Activity and Reactivity Correlations

Structural modifications directly influence bioactivity:

-

Antiviral Activity : Substitution at the acetamide’s phenyl group with electron-withdrawing groups (e.g., -NO₂, -Cl) enhances inhibition of RSV and IAV (EC₅₀ = 0.5–2.1 μM) .

-

Anticancer Activity : Thioether oxidation to sulfone derivatives increases tubulin polymerization inhibition (IC₅₀ = 0.12 μM vs. 0.45 μM for parent compound).

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

-

Acidic Conditions (pH < 3) : Rapid hydrolysis of the acetamide group .

-

Neutral/Basic Conditions (pH 7–9) : Stable for >24 h, enabling in vitro assays .

Synthetic Optimization Strategies

Critical parameters for high-yield synthesis include:

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with heterocyclic appendages. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations :

Heterocyclic Diversity :

- The target compound’s 1,2,3-triazole-pyridine unit contrasts with the 1,3,4-oxadiazole in ’s analogs. Triazoles often enhance metabolic stability and hydrogen bonding, whereas oxadiazoles may improve π-stacking .

- Replacement of the thioether with a methylene group (as in ’s oxadiazoles) reduces sulfur-mediated interactions but increases lipophilicity .

Pharmacological Targets: The imatinib analog () and CYP51 inhibitor () highlight how minor structural changes (e.g., cyclopropyl vs. pyridin-3-yl) redirect activity toward kinases or sterol-demethylases . Anti-inflammatory 1,2,4-triazole-thioacetamides () suggest that the 1,2,3-triazole in the target compound could be optimized for similar applications .

Synthetic Efficiency :

- Click chemistry (common for triazoles) and EDCI-mediated couplings (for acetamides) are prevalent. Yields for triazole-containing analogs range from 30% () to 75% (), influenced by steric hindrance and solubility .

Physicochemical and Crystallographic Insights

- Hydrogen Bonding : The acetamide’s NH and carbonyl groups commonly form R₂²(8) hydrogen-bonding motifs, as seen in , which could stabilize protein-ligand interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?

- Methodology : The triazole core can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, alkyne-functionalized pyridine derivatives (e.g., 1-(pyridin-3-yl)prop-2-yn-1-ol) can react with azide-containing intermediates (e.g., 2-azido-N-(indol-3-ylthio)acetamide) in a 3:1 t-BuOH/H₂O mixture with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Purification involves extraction with ethyl acetate and recrystallization from ethanol .

- Key Parameters : Yield optimization depends on solvent ratios, catalyst loading, and reaction time.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show signals for the indole NH (~10.8 ppm), triazole proton (~8.4 ppm), and pyridyl protons (7.2–8.6 ppm). ¹³C NMR peaks for carbonyl (165–170 ppm) and aromatic carbons (105–153 ppm) are critical .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆N₆OS: 397.1162; observed: 397.1158) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodology : Use in vitro assays such as:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.